Cas no 132617-12-0 (Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)-)

Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- structure
132617-12-0 structure
Product name:Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)-
CAS No:132617-12-0
MF:C9H11BrO2
MW:231.086442232132
CID:5523563

Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)-
    • (S)-2-bromo-1-(4-methoxyphenyl)ethanol
    • Inchi: 1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1
    • InChI Key: JJLBVKRIOOBGPP-SECBINFHSA-N
    • SMILES: [C@@H](C1C=CC(=CC=1)OC)(O)CBr

Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY326673-5g
(S)-2-Bromo-1-(4-methoxyphenyl)ethanol
132617-12-0 ≥95%
5g
¥5850.00 2024-08-09

Additional information on Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)-

Recent Advances in the Study of Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- (CAS: 132617-12-0)

Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- (CAS: 132617-12-0) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often utilized as a key intermediate in the synthesis of bioactive molecules, has recently garnered attention due to its potential applications in drug development and asymmetric synthesis. The present research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological relevance, and emerging applications in medicinal chemistry.

Recent studies have highlighted the role of Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- in the synthesis of enantiomerically pure pharmaceuticals. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the synthesis of novel β-blockers, showcasing its versatility in constructing complex chiral architectures. The study reported a high-yield, stereoselective transformation of this compound into a key intermediate for cardiovascular drugs, underscoring its importance in modern synthetic methodologies.

In addition to its synthetic applications, research has explored the biological properties of derivatives stemming from 132617-12-0. A team at the University of Cambridge recently investigated its potential as a scaffold for kinase inhibitors, with promising results in preliminary in vitro assays. Their findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that modifications of this core structure could lead to new classes of targeted cancer therapies, particularly in the realm of tyrosine kinase inhibition.

The compound's mechanism of action in biological systems has also been a subject of investigation. Molecular docking studies have revealed that derivatives of Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- exhibit favorable binding interactions with various enzyme active sites. This characteristic, combined with its synthetic accessibility, makes it an attractive starting point for the development of enzyme inhibitors and receptor modulators. Recent computational analyses have further supported these observations, providing a structural basis for future drug design efforts.

From a technical perspective, advancements in the large-scale production of 132617-12-0 have been reported by several pharmaceutical manufacturers. A 2024 white paper from a leading chemical supplier detailed an improved synthetic route that enhances both yield and enantiomeric purity while reducing environmental impact. These process improvements are particularly significant given the growing demand for chiral building blocks in pharmaceutical manufacturing.

Looking forward, researchers anticipate that Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)- will continue to play a pivotal role in drug discovery. Its unique structural features and demonstrated versatility position it as a valuable tool for medicinal chemists working across multiple therapeutic areas. Ongoing studies are exploring its potential in CNS drug development and anti-inflammatory applications, with preliminary results expected in the coming year.

In conclusion, the compound 132617-12-0 represents an important focus of contemporary research in chemical biology and pharmaceutical science. Its dual role as a synthetic intermediate and potential pharmacophore underscores the continuing importance of chiral small molecules in drug discovery. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is likely to remain at the forefront of medicinal chemistry research for the foreseeable future.

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Amadis Chemical Company Limited
(CAS:132617-12-0)Benzenemethanol, α-(bromomethyl)-4-methoxy-, (αS)-
A983406
Purity:99%
Quantity:5g
Price ($):733.0